Toremifene N-Oxide
Overview
Description
Toremifene N-Oxide is a derivative of Toremifene, a selective estrogen receptor modulator primarily used in the treatment of breast cancer. This compound is formed through the oxidation of Toremifene, resulting in the addition of an oxygen atom to the nitrogen atom in the molecule. This compound retains the core structure of Toremifene but exhibits distinct chemical and biological properties due to the presence of the N-oxide functional group.
Mechanism of Action
Target of Action
Toremifene N-Oxide, like its parent compound Toremifene, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of certain types of breast cancer .
Mode of Action
This compound binds to estrogen receptors, exerting estrogenic or antiestrogenic activities . This interaction depends on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It can inhibit the growth of certain cells like MCF-7 cells, a breast cancer cell line .
Biochemical Pathways
The biochemical pathways affected by this compound are similar to those of Toremifene. It is known that Toremifene and its metabolites have hormonal effects that resemble those of unchanged Toremifene . .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to Toremifene. Toremifene is well-absorbed with good bioavailability . It is metabolized in the liver primarily by CYP3A4 . The main metabolites include N-desmethyltoremifene, 4-hydroxytoremifene, and others
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Toremifene. Toremifene has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells . It also exerts antiestrogenic effects in mouse and rat uterus at high doses . .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. It is known that factors such as diet can influence the metabolism and action of related compounds
Biochemical Analysis
Biochemical Properties
Toremifene N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Toremifene. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound exhibits both estrogenic and antiestrogenic activities depending on the context . Additionally, it interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacological effects and therapeutic potential.
Cellular Effects
This compound influences various cellular processes and types of cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, this compound inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the mitochondrial pathway . It also disrupts the cytoskeleton and inhibits the migration and adhesion of vascular smooth muscle cells, contributing to its anti-tumor effects . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, where it can act as an agonist or antagonist depending on the tissue type and context . This binding modulates the transcription of estrogen-responsive genes, leading to changes in gene expression. Additionally, this compound inhibits the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis . These molecular interactions are critical for its pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound is relatively stable, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on tumor growth and cellular function can persist over extended periods, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis . At higher doses, it can cause toxic effects, such as hepatotoxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, resulting in the formation of various metabolites, including N-demethylated and hydroxylated derivatives . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed primarily in tissues with high estrogen receptor expression, such as breast tissue . It can also accumulate in the liver, where it undergoes extensive metabolism . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other nuclear proteins . Additionally, it can be found in the mitochondria, where it induces apoptosis through the mitochondrial pathway . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene N-Oxide typically involves the oxidation of Toremifene. One common method is the use of oxidizing agents such as sodium perborate in acetic acid. This reagent effectively oxidizes the tertiary amine group in Toremifene to form the N-oxide. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Toremifene N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of more oxidized species.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Sodium perborate in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Higher oxidized species.
Reduction: Toremifene.
Substitution: N-substituted derivatives of Toremifene.
Scientific Research Applications
Toremifene N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxide functional groups in various chemical reactions.
Biology: Investigated for its potential biological activities, including its interaction with estrogen receptors.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its structural similarity to Toremifene.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Comparison with Similar Compounds
Tamoxifen N-Oxide: Another N-oxide derivative of a selective estrogen receptor modulator, similar in structure and function to Toremifene N-Oxide.
Toremifene: The parent compound, which lacks the N-oxide group but shares many structural features and biological activities.
Uniqueness: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHIASPFJAGSRF-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?
A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying this compound as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.
Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides this compound?
A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.